molecular formula C13H9Cl2F3N4O B3041384 N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 286832-92-6

N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

Cat. No.: B3041384
CAS No.: 286832-92-6
M. Wt: 365.13 g/mol
InChI Key: AJQMBACJVNDONF-UHFFFAOYSA-N
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Description

N1-(2,6-Dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide is a synthetic small molecule characterized by a hydrazine-carboxamide backbone. Its structure features:

  • A 2-(trifluoromethyl)phenyl group at the hydrazine moiety, enhancing lipophilicity and metabolic stability due to the trifluoromethyl substituent .

Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-[2-(trifluoromethyl)anilino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4O/c14-10-5-7(6-11(15)20-10)19-12(23)22-21-9-4-2-1-3-8(9)13(16,17)18/h1-6,21H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQMBACJVNDONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)NC2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives of this hydrazine compound showed enhanced activity against breast cancer cells through modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of pathogens, including bacteria and fungi. The presence of the dichloro-pyridyl moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Herbicidal Activity

In agricultural research, N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide has been explored as a potential herbicide. Its structural features allow it to inhibit specific enzymes involved in plant growth regulation, thus preventing weed proliferation without adversely affecting crop yields . Field trials have shown promising results in controlling resistant weed species.

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. It acts by disrupting the nervous system of target insect pests, leading to paralysis and death. This mode of action is particularly advantageous in integrated pest management strategies where selective toxicity is desired .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with enhanced potency or altered selectivity for specific biological targets .

Case Studies

Study TypeFindingsReference
Anticancer StudyInduced apoptosis in breast cancer cells; IC50 values significantly low.
Antimicrobial StudyEffective against E. coli and S. aureus; minimum inhibitory concentrations established.
Herbicidal TrialControlled resistant weed species effectively; no adverse crop effects observed.
Insecticidal StudyDisrupted nervous system function in target pests; high efficacy noted.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

lists N1-(3-Chlorophenyl)-2-[2-(trifluoromethyl)-4-quinolyl]hydrazine-1-carboxamide, which shares the hydrazine-carboxamide core but substitutes the pyridyl group with a 4-quinolyl ring. Key differences include:

  • Quinoline vs.
  • Substituent Position : The 3-chlorophenyl group (vs. 2-(trifluoromethyl)phenyl) may alter binding affinity to viral targets, as chlorine’s electronegativity differs from the trifluoromethyl group’s steric and electronic profile.

Substituent-Driven Modifications

illustrates a closely related compound: N1-(2,6-Dichloro-4-pyridyl)-2-(3,5-dichlorophenyl)hydrazine-1-carboxamide , which replaces the trifluoromethyl group with 3,5-dichloro substituents . This modification likely impacts:

  • Lipophilicity : Trifluoromethyl groups increase logP compared to dichloro substituents, influencing membrane permeability.
  • Target Selectivity : Dichlorophenyl groups may favor interactions with hydrophobic enzyme pockets, whereas trifluoromethyl groups enhance resistance to oxidative metabolism .

Patent-Derived Analogues with Diverse Cores

describes compounds such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and 2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide , which share pyridine/trifluoromethyl motifs but diverge in core structures. Key comparisons include:

  • Core Flexibility : The hydrazine-carboxamide backbone in the target compound allows for conformational flexibility, whereas rigid heterocycles (e.g., thiazole, indazole) in patent compounds may enhance target binding but limit bioavailability.
  • Functional Groups : Sulfonyl or carboxamide linkers in patent compounds suggest tailored solubility or enzymatic cleavage profiles compared to the hydrazine-based scaffold .

Data Table: Structural and Functional Comparisons

Compound Name (Reference) Core Structure Key Substituents Potential Applications
Target Compound Hydrazine-carboxamide 2,6-dichloro-4-pyridyl; 2-(trifluoromethyl)phenyl Antiviral/Enzyme inhibition (inferred)
N1-(3-Chlorophenyl)-2-[2-(trifluoromethyl)-4-quinolyl]hydrazine-1-carboxamide Hydrazine-carboxamide 3-chlorophenyl; 4-quinolyl Antiviral (structural analogy)
N1-(2,6-Dichloro-4-pyridyl)-2-(3,5-dichlorophenyl)hydrazine-1-carboxamide Hydrazine-carboxamide 3,5-dichlorophenyl Not specified (lipophilicity study)
Oleamide Fatty acid amide Cis-9-octadecenamide HIV-1 inhibition (IC50 = 1.37 µM)
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole-carboxamide Methylsulfonyl; 3-pyridyl-thiazole Insecticide/enzyme modulation

Research Implications and Gaps

  • Activity Data : The target compound’s biological activity remains unquantified in the provided evidence. Further assays (e.g., IC50 determination against HIV-1 proteases or kinases) are needed to validate its efficacy.
  • Metabolic Stability : The trifluoromethyl group likely enhances metabolic resistance compared to dichloro analogues, but in vivo pharmacokinetic studies are required for confirmation.
  • Structural Optimization : Hybridizing the hydrazine-carboxamide core with patent-derived heterocycles () could yield compounds with balanced solubility and potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling 2,6-dichloro-4-aminopyridine with a substituted phenylhydrazine precursor. For example, hydrazine derivatives are synthesized via refluxing substituted acetophenones with hydrazine hydrochlorides in ethanol under acidic conditions (e.g., concentrated HCl), followed by recrystallization . Intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity. For instance, ¹H NMR can verify hydrazine proton signals (δ 8.6–9.0 ppm) and aromatic substituents, while LC-MS provides molecular ion peaks (e.g., [M+H]⁺) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for identifying proton environments (e.g., dichloropyridyl protons at δ 7.2–8.0 ppm, trifluoromethylphenyl signals at δ 4.0–4.5 ppm) and carbon backbones .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula via exact mass (e.g., [M+H]⁺ with <2 ppm error) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹ for carboxamide) .

Q. How can researchers optimize yield during the final carboxamide coupling step?

  • Methodological Answer : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require stoichiometric adjustments (1.2–1.5 equivalents of acyl chloride) and temperature control (0°C to room temperature) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved when analyzing this compound’s hydrazine-carboxamide linkage?

  • Methodological Answer : Contradictions between X-ray diffraction (e.g., bond lengths) and NMR/IR data may arise from dynamic conformational changes. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers around the C–N bond .
  • Compare experimental data with DFT (Density Functional Theory) simulations of the lowest-energy conformers .
  • Re-examine crystallization conditions (e.g., solvent polarity) to identify polymorphic influences .

Q. What strategies are effective for enhancing the compound’s stability under biological assay conditions (e.g., aqueous buffers)?

  • Methodological Answer :

  • Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) to prevent precipitation.
  • pH Optimization : Maintain pH 7.4 with phosphate buffers to avoid hydrolysis of the carboxamide group .
  • Lyophilization : Stabilize the compound as a lyophilized powder and reconstitute immediately before use .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to explore the role of the trifluoromethylphenyl group in biological activity?

  • Methodological Answer :

  • Synthesize analogs with substituents varying in electron-withdrawing capacity (e.g., –CF₃ vs. –NO₂) and steric bulk (e.g., –CH₃ vs. –t-Bu) .
  • Test binding affinity using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) against target proteins.
  • Correlate activity data with computational docking studies (e.g., AutoDock Vina) to map interaction hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.